REACTION_CXSMILES
|
S(Cl)([Cl:4])(=O)=O.[O:6]1[C:13]2[CH:12]=[C:11]([C:14]([O:16][CH2:17][CH3:18])=[O:15])[NH:10][C:9]=2[CH:8]=[CH:7]1>CCOCC>[Cl:4][C:7]1[O:6][C:13]2[CH:12]=[C:11]([C:14]([O:16][CH2:17][CH3:18])=[O:15])[NH:10][C:9]=2[CH:8]=1
|
Name
|
|
Quantity
|
0.15 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(Cl)Cl
|
Name
|
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
O1C=CC=2NC(=CC21)C(=O)OCC
|
Name
|
|
Quantity
|
7.5 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at rt for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
WASH
|
Details
|
washed with H2O (1×) and brine (1×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification by HPLC
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=2NC(=CC2O1)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 160 mg | |
YIELD: CALCULATEDPERCENTYIELD | 44.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |